molecular formula C20H43N5O11S B15286022 2-[4,6-Diamino-3-[3-amino-6-(methylaminomethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol;sulfuric acid

2-[4,6-Diamino-3-[3-amino-6-(methylaminomethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol;sulfuric acid

Cat. No.: B15286022
M. Wt: 561.7 g/mol
InChI Key: MQDGQSCLOYLSEK-UHFFFAOYSA-N
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Description

2-[4,6-Diamino-3-[3-amino-6-(methylaminomethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol;sulfuric acid is a complex organic compound. It is known for its broad-spectrum antibacterial properties and is commonly used in the medical field as an antibiotic. This compound is a derivative of gentamicin, which is a well-known aminoglycoside antibiotic .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4,6-Diamino-3-[3-amino-6-(methylaminomethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol involves multiple steps. The process typically starts with the fermentation of Micromonospora species, followed by chemical modifications to introduce the desired functional groups. The reaction conditions often involve the use of solvents like ethanol, methanol, DMF, and DMSO.

Industrial Production Methods

Industrial production of this compound involves large-scale fermentation processes followed by purification and chemical modification steps. The fermentation is carried out in bioreactors under controlled conditions to optimize the yield of the desired compound. The purification process includes techniques like crystallization, filtration, and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-[4,6-Diamino-3-[3-amino-6-(methylaminomethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide, sodium borohydride, and various nucleophiles. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions can produce reduced forms of the compound .

Scientific Research Applications

2-[4,6-Diamino-3-[3-amino-6-(methylaminomethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol has several scientific research applications:

Mechanism of Action

The compound exerts its antibacterial effects by binding to the bacterial ribosome, inhibiting protein synthesis. This action leads to the disruption of bacterial cell function and ultimately cell death. The molecular targets include the 30S subunit of the bacterial ribosome, and the pathways involved are related to protein synthesis inhibition.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4,6-Diamino-3-[3-amino-6-(methylaminomethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol is unique due to its specific chemical modifications that enhance its antibacterial activity and reduce toxicity. Its ability to target a broad range of bacterial species makes it a valuable antibiotic in clinical settings .

Properties

Molecular Formula

C20H43N5O11S

Molecular Weight

561.7 g/mol

IUPAC Name

2-[4,6-diamino-3-[3-amino-6-(methylaminomethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol;sulfuric acid

InChI

InChI=1S/C20H41N5O7.H2O4S/c1-20(28)8-29-19(14(27)17(20)25-3)32-16-12(23)6-11(22)15(13(16)26)31-18-10(21)5-4-9(30-18)7-24-2;1-5(2,3)4/h9-19,24-28H,4-8,21-23H2,1-3H3;(H2,1,2,3,4)

InChI Key

MQDGQSCLOYLSEK-UHFFFAOYSA-N

Canonical SMILES

CC1(COC(C(C1NC)O)OC2C(CC(C(C2O)OC3C(CCC(O3)CNC)N)N)N)O.OS(=O)(=O)O

Origin of Product

United States

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